molecular formula C11H10N2O3 B101470 Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate CAS No. 16691-25-1

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Cat. No. B101470
CAS RN: 16691-25-1
M. Wt: 218.21 g/mol
InChI Key: IHWHTIPPAPNKLN-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is a compound that falls within the category of oxadiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in various fields of chemistry and pharmacology. Although the provided papers do not directly discuss ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, they do provide insights into related compounds, which can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves multi-component condensation reactions, which are a common method for constructing heterocyclic compounds . Similarly, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . These methods could potentially be adapted for the synthesis of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These structures often feature intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal lattice. For ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, similar analyses would be expected to reveal the geometric parameters and the nature of intermolecular interactions within the crystal.

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives can be inferred from studies on similar compounds. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate suggests two competing pathways: reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene . These findings indicate that ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate may also undergo photochemical reactions, leading to interesting reaction intermediates and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be diverse. For example, the compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the monoclinic system and exhibits specific intermolecular interactions . Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic structure and properties of these molecules . The antioxidant properties of these compounds can also be evaluated using in vitro methods, as demonstrated for the pyrazole derivative . These analyses would be relevant for understanding the behavior of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate in various environments and its potential applications.

Scientific Research Applications

  • Anti-infective Agents

    • 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
    • The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen .
    • The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .
  • Medicine and Agriculture

    • 1,3,4-oxadiazoles have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
    • It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
    • Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
  • Pharmacological Agents

    • 1,3,4-oxadiazole derivatives have been used as pharmacological agents such as antitumor, antiviral, antifungal, anticancer, antibacterial, anti-inflammatory, antimicrobial, anti-HIV, antioxidant, analgesic, antitubercular, and antidepressant agents .
  • Biological Activities

    • A series of derivatives of 1,3,4-oxadiazole have been synthesized showing a variety of biological activities including anticancer, antimicrobial, anti-inflammatory, anti-HIV, anti-tubercular, anti-diabetic, and antifungal .
  • Drug Discovery

    • In the last 40 years, 1,2,4-oxadiazole heterocycle has been widely explored bringing a vast number of compounds exhibiting diverse biological activities such as anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer .
  • Anti-infective Agents
    • 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
    • The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen .
    • The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .
  • High Energy Molecules

    • Oxadiazoles, including 1,3,4-oxadiazole, have been utilized as high energy molecules or energetic materials .
    • Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
  • Ionic Salts

    • The variation in the properties of oxadiazoles allows these molecules to be utilized as ionic salts .
    • These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .
  • Pharmaceutical Compounds

    • A number of therapeutic agents such as HIV-integrase inhibitor raltegravir, a nitrofuran antibacterial furamizole, antihypertensive agents tiodazosin, and nesapidil are based on 1,3,4-oxadiazole moiety .

properties

IUPAC Name

ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWHTIPPAPNKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349534
Record name ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

CAS RN

16691-25-1
Record name ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (N′-benzoyl-hydrazino)-oxo-acetic acid ethyl ester (508 mg, 2.15 mmol) in POCl3 (4 mL) was heated to reflux for 3 hrs. The reaction mixture was then concentrated under reduced pressure to remove POCl3 and the resulting residue was dissolved in ethyl acetate. Subsequently, the ethyl acetate layer was washed with water and brine solution, dried over sodium sulphate and concentrated under reduced pressure to afford 450 mg (96.2% yield) of 5-phenyl[1,3,4]oxadiazole-2-carboxylic acid ethyl ester as off white solid. LCMS purity: 93.86%
Quantity
508 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Citations

For This Compound
9
Citations
D Zampieri, S Fortuna, M Romano, A De Logu… - International Journal of …, 2022 - mdpi.com
To extend our screening for novel antimycobacterial molecules, we have designed, synthesized, and biologically evaluated a library of 14 new hydrazide derivatives containing 1,3,4-…
Number of citations: 1 www.mdpi.com
A Johansson, C Lofberg, M Antonsson… - Journal of Medicinal …, 2016 - ACS Publications
A novel series of melanin concentrating hormone receptor 1 (MCHr1) antagonists were the starting point for a drug discovery program that culminated in the discovery of 103 (AZD1979)…
Number of citations: 52 pubs.acs.org
J Li, XC Lu, Y Xu, JX Wen, GQ Hou, L Liu - Organic Letters, 2020 - ACS Publications
A novel approach to 2,5-disubstituted 1,3,4-oxadiazoles derivatives via a decarboxylative cyclization reaction by photoredox catalysis between commercially available α-oxocarboxylic …
Number of citations: 37 pubs.acs.org
XC Xu, DN Wu, YX Liang, M Yang… - The Journal of …, 2022 - ACS Publications
A photocatalyst-free radical cleavage of α-diazo sulfonium salts has been developed for the first time. The reaction provides an efficient method for the generation of diazomethyl …
Number of citations: 4 pubs.acs.org
J Li, JX Wen, XC Lu, GQ Hou, X Gao, Y Li, L Liu - ACS omega, 2021 - ACS Publications
An efficient synthesis of a variety of 2,5-disubstituted 1,3,4-oxadiazole derivatives via a cyclization reaction by photoredox catalysis between aldehydes and hypervalent iodine(III) …
Number of citations: 12 pubs.acs.org
L Wang, Z Zhang, Y Wang, Y Wu, S Zhang - CrystEngComm, 2012 - pubs.rsc.org
A new type of O⋯π interaction has been found and is rationalized by Møller–Plesset second-order perturbation theory calculations. LMOEDA energy decomposition reveals that it is …
Number of citations: 2 pubs.rsc.org
AV Aksenov, V Khamraev, NA Aksenov, NK Kirilov… - RSC …, 2019 - pubs.rsc.org
A novel methodology for general and chemoselective preparation of non-symmetric 1,3,4-oxadiazoles is developed. This unusual reaction proceeds via polyphosphoric acid-assisted …
Number of citations: 29 pubs.rsc.org
D Kuznetsov - 2019 - search.proquest.com
This research is focused on the development of novel photoassisted synthetic methodologies that provide straightforward access to complex and diverse libraries of polyheterocycles …
Number of citations: 3 search.proquest.com
M Polyák, G Varga, B Szilágyi, L Juhász… - Bioorganic & medicinal …, 2013 - Elsevier
All possible isomers of N-β-d-glucopyranosyl aryl-substituted oxadiazolecarboxamides were synthesised. O-Peracetylated N-cyanocarbonyl-β-d-glucopyranosylamine was transformed …
Number of citations: 28 www.sciencedirect.com

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